molecular formula C20H19FN6O B565572 N-Desmethyl Dovitinib-d8 CAS No. 1246814-93-6

N-Desmethyl Dovitinib-d8

Katalognummer: B565572
CAS-Nummer: 1246814-93-6
Molekulargewicht: 386.46
InChI-Schlüssel: YJLODPLEXALINE-DZFJXPAESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desmethyl Dovitinib-d8 is a deuterated analog of N-Desmethyl Dovitinib, which itself is a derivative of Dovitinib. Dovitinib is a receptor tyrosine kinase inhibitor that exhibits a suppressive effect on tumor growth. The deuterated form, this compound, is primarily used in scientific research due to its enhanced stability and unique isotopic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Dovitinib-d8 involves the deuteration of N-Desmethyl DovitinibThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds.

Analyse Chemischer Reaktionen

Types of Reactions: N-Desmethyl Dovitinib-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolinone and benzimidazole derivatives, which are useful intermediates in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Oncology Trials

Dovitinib has been investigated in several clinical trials for its efficacy against various cancers:

  • Advanced Solid Tumors : A Phase Ib study evaluated dovitinib's safety in combination with gemcitabine and cisplatin or carboplatin in patients with advanced solid tumors. The study aimed to establish the recommended phase 2 dose but faced challenges due to dose-limiting toxicities .
  • Urothelial Carcinoma : In patients with advanced urothelial carcinoma, dovitinib was assessed for its efficacy based on FGFR3 mutation status. The results indicated limited activity as a single-agent therapy .
  • Renal Cell Carcinoma : Dovitinib demonstrated effectiveness in metastatic renal cell carcinoma patients who had previously progressed on other therapies. The treatment was generally well-tolerated, highlighting its potential as a therapeutic option .

Specific Disease Models

  • Von Hippel-Lindau Disease : A pilot study explored the safety and efficacy of dovitinib in patients with von Hippel-Lindau disease, particularly focusing on hemangioblastomas. Although the study was halted due to adverse events, it underscored the need for further investigation into alternative treatment schedules .
  • Squamous Cell Lung Cancer : Another study assessed dovitinib's impact on patients with advanced squamous cell lung cancer exhibiting FGFR1 amplification. The findings revealed modest efficacy, prompting further exploration of biomarkers that might predict treatment response .

Data Tables

Study TypeCancer TypeKey FindingsReference
Phase IbAdvanced Solid TumorsDose-limiting toxicities observed
Pilot StudyVon Hippel-Lindau DiseaseSafety concerns led to trial termination
Phase IIUrothelial CarcinomaLimited single-agent activity
Phase IISquamous Cell Lung CancerModest efficacy; need for biomarker studies

Case Study 1: Advanced Solid Tumors

In a clinical trial involving patients with various advanced solid tumors, dovitinib was administered alongside standard chemotherapy regimens. Despite initial promise, the study faced significant challenges due to adverse effects like prolonged neutropenia, leading to a reevaluation of dosing strategies and patient selection criteria.

Case Study 2: Hemangioblastomas in VHL Disease

A small cohort of patients with von Hippel-Lindau disease was treated with dovitinib. Although all participants experienced adverse events, the stability of hemangioblastomas suggested potential for further research into dosing regimens that could mitigate toxicity while maintaining therapeutic efficacy.

Wirkmechanismus

N-Desmethyl Dovitinib-d8 exerts its effects by inhibiting multiple receptor tyrosine kinases, including those in the fibroblast growth factor pathway, vascular endothelial growth factor pathway, and platelet-derived growth factor pathway. By blocking these pathways, the compound suppresses tumor growth and angiogenesis. The molecular targets include fibroblast growth factor receptors, vascular endothelial growth factor receptors, and platelet-derived growth factor receptors .

Vergleich Mit ähnlichen Verbindungen

    Dovitinib: The parent compound, which also inhibits multiple receptor tyrosine kinases.

    N-Desmethyl Dovitinib: The non-deuterated analog of N-Desmethyl Dovitinib-d8.

    Dovitinib-d8: Another deuterated analog of Dovitinib.

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research studies. The incorporation of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and pharmacodynamic studies.

Biologische Aktivität

N-Desmethyl Dovitinib-d8 is a derivative of Dovitinib (TKI258), a potent receptor tyrosine kinase (RTK) inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptor β (PDGFR-β). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and relevant research findings.

This compound operates by inhibiting multiple RTKs involved in tumor angiogenesis and growth. The compound preferentially targets endothelial cells, which are crucial for tumor vascularization. Key mechanisms include:

  • Inhibition of RTK Signaling : this compound inhibits the phosphorylation of VEGFR-2, FGFR-1, and PDGFR-β, leading to reduced downstream signaling through pathways like ERK but not significantly affecting Akt signaling .
  • Impact on Endothelial Cells : At pharmacologically relevant concentrations (~0.04 μmol/L), it significantly inhibits endothelial cell proliferation and motility, while showing minimal effects on hepatocellular carcinoma (HCC) cells at similar concentrations .

In Vitro Studies

Research has shown that this compound effectively inhibits the proliferation of various cancer cell lines. The following table summarizes key findings from in vitro studies:

Cell LineIC50 (μmol/L)Targeted RTKs
HCC Cell Lines (MHCC-97H)0.87 ± 0.17PDGFR-β
HCC Cell Lines (SMMC7721)1.26 ± 0.15PDGFR-β
Endothelial Cell Lines~0.04VEGFR-2, FGFR-1

These results indicate a higher sensitivity of endothelial cells to this compound compared to HCC cells, highlighting its potential as an anti-angiogenic agent .

In Vivo Studies

In vivo experiments have demonstrated the compound's effectiveness in reducing tumor burden and metastasis:

  • Tumor Growth Inhibition : In mouse models of HCC, treatment with this compound led to a significant decrease in tumor growth and microvessel density within tumors, indicating effective anti-angiogenic activity .
  • Bone Metastasis Models : In models of breast cancer with bone metastases, this compound was shown to alleviate cancer-induced bone pain and reduce tumor-induced changes in bone structure .

Case Studies

Several clinical studies have investigated the effects of Dovitinib and its derivatives, including this compound:

  • Phase I Study : A trial involving patients with advanced renal cell carcinoma treated with Dovitinib showed tolerability at doses up to 600 mg/day, with some patients achieving stable disease for over a year .
  • Hepatocellular Carcinoma Trials : Ongoing Phase II studies are evaluating the efficacy of Dovitinib in patients with advanced HCC, focusing on its ability to inhibit angiogenesis and improve patient outcomes .

Eigenschaften

IUPAC Name

4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c21-12-2-1-3-14-16(12)18(22)17(20(28)26-14)19-24-13-5-4-11(10-15(13)25-19)27-8-6-23-7-9-27/h1-5,10,23H,6-9H2,(H,24,25)(H3,22,26,28)/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUNJGIEUWMQHG-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.